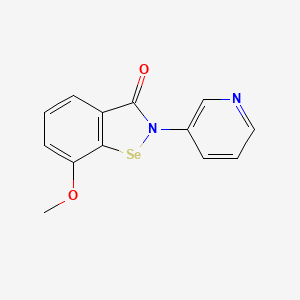

Ebselen derivative 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C13H10N2O2Se |

|---|---|

分子量 |

305.20 g/mol |

IUPAC 名称 |

7-methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H10N2O2Se/c1-17-11-6-2-5-10-12(11)18-15(13(10)16)9-4-3-7-14-8-9/h2-8H,1H3 |

InChI 键 |

GEHIPFLROXEEOQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1[Se]N(C2=O)C3=CN=CC=C3 |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Ebselen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic organoselenium compound with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytoprotective properties.[1] Its ability to mimic the activity of the glutathione peroxidase (GPx) enzyme has made it a subject of intense research and clinical investigation for various diseases.[1] The core structure of Ebselen presents a versatile scaffold for chemical modification, leading to the development of novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel Ebselen derivatives, with a focus on practical methodologies and data interpretation for researchers in the field of drug discovery and development.

Synthesis of Ebselen Derivatives

The synthesis of Ebselen and its derivatives can be achieved through several synthetic routes, primarily involving the formation of the characteristic selenium-nitrogen bond within the benzisoselenazolone ring system. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitutions on the aromatic rings and the N-phenyl group.

General Synthetic Strategies

A common and versatile method for the synthesis of Ebselen derivatives involves the reaction of an appropriately substituted 2-(chloroseleno)benzoyl chloride with a primary amine.[2] This approach allows for the introduction of a wide variety of substituents on the nitrogen atom.

Another widely used strategy starts from 2,2'-diselenobis(benzoic acid) (DSBA), which can be converted to a diselenobis(benzoyl chloride) intermediate. Subsequent reaction with an amine yields the corresponding diselenobis(benzamide), which can then be cyclized to the desired Ebselen derivative using reagents like bromine or iodine.[3]

Ortho-lithiation of N-substituted benzamides followed by reaction with an elemental selenium source and subsequent cyclization is another effective method.[4] Additionally, copper-catalyzed intramolecular C-Se bond formation has emerged as a powerful tool for the synthesis of these heterocycles.[3]

Experimental Protocol: Synthesis of an N-Substituted Ebselen Derivative

This protocol describes a general procedure for the synthesis of an N-substituted Ebselen derivative starting from a substituted aniline and 2-(chloroseleno)benzoyl chloride.

Materials:

-

Substituted aniline (1.0 eq)

-

2-(chloroseleno)benzoyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (2.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(chloroseleno)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted Ebselen derivative.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization of Ebselen Derivatives

The structural elucidation and purity assessment of newly synthesized Ebselen derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts, integration, and coupling patterns of the aromatic and substituent protons are used to confirm the structure.

-

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are characteristic.

-

⁷⁷Se NMR: This is a particularly powerful technique for characterizing organoselenium compounds. The chemical shift of the selenium atom in the benzisoselenazolone ring is highly sensitive to its chemical environment and provides direct evidence of the formation of the desired product.[6] The typical chemical shift range for selenium in Ebselen and its analogues is between 900 and 1000 ppm.[6]

Mass Spectrometry (MS)

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the molecular weight of the synthesized compound and to assess its purity. Electrospray ionization (ESI) is a commonly used ionization method.[7] The observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight confirms the identity of the compound.

Experimental Protocol: Characterization of a Novel Ebselen Derivative

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data to determine chemical shifts (referenced to the residual solvent peak), integration values, and coupling constants.

⁷⁷Se NMR Spectroscopy:

-

Prepare a more concentrated sample (20-30 mg) in a suitable deuterated solvent.

-

Acquire the ⁷⁷Se NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, longer acquisition times may be necessary.

-

Reference the spectrum to a known selenium standard, such as diphenyl diselenide.[6]

LC-MS Analysis:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject an appropriate volume of the solution onto an LC-MS system equipped with a suitable column (e.g., C18).

-

Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Analyze the mass spectrum to identify the molecular ion peak.

Biological Activity and Signaling Pathways

Ebselen and its derivatives exert their biological effects by modulating various cellular signaling pathways, often through their interaction with cysteine residues in proteins.

Key Signaling Pathways Modulated by Ebselen Derivatives

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Ebselen has been shown to influence the MAPK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[3] Specifically, Ebselen can inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are often associated with cellular stress and apoptosis.[8][9] In some contexts, it can also activate the extracellular signal-regulated kinase (ERK) pathway, which is typically involved in cell survival.[9]

-

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Ebselen can activate this pathway by reacting with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[10] In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxification genes, thereby protecting cells from oxidative damage.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, growth, and proliferation. Ebselen has been reported to activate the PI3K/Akt pathway, which can contribute to its neuroprotective and cytoprotective effects.[11]

-

TLR4/JNK Pathway: Toll-like receptor 4 (TLR4) is involved in inflammatory responses. Ebselen can inhibit the TLR4/JNK signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[11]

Data Presentation

The quantitative biological data for Ebselen and its derivatives are summarized in the tables below for easy comparison.

Table 1: In Vitro Enzyme Inhibitory Activity of Ebselen Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Ebselen | SARS-CoV-2 Mpro | 0.67 | [3] |

| Ebselen Derivative 1i | SARS-CoV-2 Mpro | 0.074 | [12] |

| Ebsulfur Derivative 2k | SARS-CoV-2 Mpro | 0.11 | [12] |

| Ebselen | H. pylori Urease | 0.226 (Ki) | [13] |

| Ebselen | S. aureus Thioredoxin Reductase | 1.0 | [14] |

| Ebselen Derivative A4 | NDM-1 | 1.26 | [15] |

Table 2: Antimicrobial Activity of Ebselen and its Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Ebselen | Candida albicans | 0.5 - 2 | [16] |

| Ebselen | Cryptococcus neoformans | 0.5 - 2 | [16] |

| Ebselen | Vancomycin-resistant E. faecium | 2 | [17] |

| Ebselen | Methicillin-resistant S. aureus (MRSA) | 0.125 - 0.5 | [17] |

| Ebselen | Mycobacterium tuberculosis | 10 | [14] |

Table 3: Cytotoxicity of Ebselen in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ebselen | A549 (Lung Cancer) | ~12.5 | [13] |

| Ebselen | Calu-6 (Lung Cancer) | ~10 | [13] |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Ebselen's modulation of the MAPK signaling pathway.

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by Ebselen.

Caption: Ebselen's dual role in activating PI3K/Akt and inhibiting TLR4/JNK pathways.

Experimental Workflow

References

- 1. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ebselen alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ebselen improves lipid metabolism by activating PI3K/Akt and inhibiting TLR4/JNK signaling pathway to alleviate nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ebsulfur and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial Activity of Ebselen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antibacterial activity evaluation of ebselen derivatives in NDM-1 producing bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Ebselen Derivative 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen, a synthetic organoselenium compound, has garnered significant scientific interest due to its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Its mechanism often involves mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx).[3][4] This guide focuses on a novel, hypothetical compound, "Ebselen Derivative 1" (ED1), which has been structurally optimized from the parent Ebselen scaffold to exhibit potent inhibitory activity against the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics.[5][6] ED1 represents a class of Ebselen derivatives where modifications, such as the addition of an electron-withdrawing group, enhance the compound's efficacy and selectivity.[7]

Core Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)

The primary mechanism of action for this compound is the covalent inhibition of the SARS-CoV-2 main protease.[8] This interaction is driven by the intrinsic reactivity of the organoselenium core of the molecule.

The catalytic activity of Mpro is dependent on a cysteine-histidine dyad (Cys145 and His41) in its active site.[7] ED1 acts as a potent covalent inhibitor by targeting the nucleophilic cysteine residue, Cys145. The presence of an electron-withdrawing group (e.g., a nitro group) on the Ebselen scaffold of ED1 increases the electrophilicity of the selenium atom.[7] This enhanced electrophilicity facilitates a nucleophilic attack from the thiolate anion of Cys145 on the selenium atom of ED1. This attack leads to the cleavage of the Se-N bond within the isoselenazolone ring and the formation of a stable selenylsulfide covalent bond between the selenium atom of ED1 and the sulfur atom of Cys145.[7][9] The formation of this covalent adduct physically blocks the active site of Mpro, preventing it from binding and cleaving the viral polyprotein.[8] This inhibitory action is reversible in the presence of strong reducing agents like dithiothreitol (DTT), which can reduce the selenylsulfide bond.[7][8]

The consequence of Mpro inhibition is the disruption of the viral replication cycle. Mpro is essential for processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are necessary to form the viral replication and transcription complex.[6] By inactivating Mpro, ED1 effectively halts the maturation of these viral proteins, thereby suppressing viral replication.[5][6]

Beyond its primary antiviral mechanism, ED1, like its parent compound, is presumed to retain antioxidant properties by mimicking glutathione peroxidase.[4][10] This GPx-like activity allows it to catalyze the reduction of harmful reactive oxygen species (ROS) at the expense of thiols like glutathione, which can help mitigate the oxidative stress associated with viral infections.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for Ebselen and its potent derivative, ED1, based on published studies of analogous compounds.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro

| Compound | IC50 (μM) | Fold Improvement vs. Ebselen | Reference |

|---|---|---|---|

| Ebselen | 0.67 | - | [11] |

| this compound (ED1) | 0.33 | 2x |[7][8] |

Table 2: Biophysical Characterization of Mpro Binding

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Ebselen | Thermal Shift Assay (TSA) | ΔTm (°C) | ~2.5 | [7] |

| This compound (ED1) | Thermal Shift Assay (TSA) | ΔTm (°C) | ~4.0 | [7] |

| this compound (ED1) | Isothermal Titration Calorimetry (ITC) | Kd (μM) | Data not available |[8] |

Table 3: Antiviral Activity in Cell-Based Assays

| Compound | Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| Ebselen | Vero Cells | 4.67 | [12] |

| Ebselen | Calu-3 Cells | 5.0 |[12] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. SARS-CoV-2 Mpro FRET-based Inhibition Assay

-

Principle: This assay measures the enzymatic activity of Mpro through the cleavage of a fluorogenic substrate. The substrate contains a fluorescent reporter and a quencher, and upon cleavage by Mpro, the fluorescence increases. The inhibitory effect of a compound is determined by the reduction in fluorescence.

-

Protocol:

-

The Mpro enzyme is pre-incubated with various concentrations of the test compound (e.g., ED1) in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl) for a defined period (e.g., 30 minutes) at room temperature.[8]

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Mpro activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

-

Protocol:

-

The Mpro protein solution (e.g., 20 μM) is placed in the sample cell of the ITC instrument.[8]

-

The test compound (e.g., 250 μM ED1) is loaded into the injection syringe.[8]

-

The experiment is performed at a constant temperature (e.g., 25 °C).[8]

-

A series of small injections of the compound solution are made into the protein solution.

-

The heat released or absorbed during each injection is measured.

-

The resulting data are analyzed using software to fit a binding model and determine the thermodynamic parameters of the interaction.

-

3. Thermal Shift Assay (TSA)

-

Principle: TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Protocol:

-

The Mpro protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

The protein-dye mixture is aliquoted into a 96-well PCR plate, and the test compound is added at various concentrations.

-

The plate is heated in a real-time PCR instrument with a temperature gradient.

-

The fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition curve. The change in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.

-

4. Cell-based Antiviral Assay

-

Principle: This assay evaluates the ability of a compound to inhibit viral replication in a host cell line.

-

Protocol:

-

A suitable host cell line (e.g., Vero or Calu-3 cells) is seeded in multi-well plates and grown to confluency.

-

The cells are pre-treated with various concentrations of the test compound for a short period.

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After an incubation period (e.g., 24 or 48 hours), the antiviral activity is assessed by quantifying the viral load.[12] This can be done by measuring viral RNA levels in the supernatant using RT-qPCR, or by a plaque reduction assay to count infectious virus particles.

-

Cell viability is also assessed in parallel (e.g., using an MTT assay) to determine the cytotoxicity of the compound and calculate the selectivity index (CC50/EC50).[12]

-

Visualizations

References

- 1. Mechanisms of ebselen as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Ebselen | MDPI [mdpi.com]

- 3. What is Ebselen used for? [synapse.patsnap.com]

- 4. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Ebselen Derivative 1: A Covalent Inhibitor of Cysteine Proteases

An In-depth Technical Guide on the Mechanism and Evaluation of a Promising Class of Therapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ebselen, an organoselenium compound with a multifaceted pharmacological profile, has emerged as a promising scaffold for the development of potent covalent inhibitors targeting cysteine proteases. This is particularly relevant in the context of antiviral drug discovery, where cysteine proteases like the SARS-CoV-2 main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are critical for viral replication. This technical guide delves into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for evaluating ebselen derivatives, with a focus on a representative compound, herein referred to as "Ebselen Derivative 1," an analogue with enhanced potency. The document provides a comprehensive resource for researchers aiming to design, synthesize, and characterize novel covalent inhibitors based on the ebselen framework.

Introduction: The Rise of Ebselen Derivatives

Cysteine proteases play a crucial role in numerous physiological and pathophysiological processes, including protein turnover, apoptosis, and viral polyprotein processing. Their active site contains a highly reactive cysteine residue, making them susceptible to covalent inhibition. Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) has been identified as a potent inhibitor of several viral cysteine proteases.[1][2] Its mechanism involves the formation of a seleno-sulfide bond with the catalytic cysteine, effectively blocking the enzyme's activity.[3][4]

Recent research has focused on synthesizing ebselen derivatives to improve their potency, selectivity, and pharmacokinetic properties.[5] Modifications, such as the introduction of electron-withdrawing groups, have been shown to enhance the electrophilicity of the selenium atom, leading to more efficient covalent modification of the target cysteine.[3][4][6] This guide will focus on such a derivative, representing a class of compounds with significantly improved inhibitory activity against key viral cysteine proteases compared to the parent molecule.

Mechanism of Covalent Inhibition

The primary mechanism by which ebselen and its derivatives inhibit cysteine proteases is through the covalent modification of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro).[2][3][7] The process can be described in the following steps:

-

Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, forming non-covalent interactions.

-

Nucleophilic Attack: The thiolate anion of the catalytic cysteine attacks the electrophilic selenium atom of the ebselen derivative.

-

Se-N Bond Cleavage: This attack leads to the cleavage of the weak Se-N bond within the isoselenazolone ring.

-

Formation of a Seleno-sulfide Adduct: A stable, covalent seleno-sulfide bond is formed between the inhibitor and the enzyme.

In some instances, particularly with certain derivatives, the protease's catalytic dyad (e.g., Cys145 and His41 in Mpro) can hydrolyze the ebselen derivative.[3][4] This process results in the selenium atom alone being covalently attached to the catalytic cysteine, a process termed "selenation."[3][7] This covalent modification physically obstructs the active site, preventing substrate binding and catalysis. The inhibition is often reversible in the presence of strong reducing agents like dithiothreitol (DTT), which can reduce the seleno-sulfide bond.[3][4]

Caption: Covalent inhibition mechanism of a cysteine protease by an ebselen derivative.

Quantitative Inhibitory Data

The potency of ebselen derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activities of parent ebselen and its more potent derivatives against key SARS-CoV-2 cysteine proteases, Mpro and PLpro. "this compound" in this context refers to compounds like Eb-02 and other analogues designed for enhanced activity.

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease (Mpro)

| Compound | Modification | IC50 (μM) | Reference |

| Ebselen (Eb-01) | Parent Molecule | 0.41 - 0.67 | [2][5] |

| Derivative Eb-02 | NO2 at R1 position | ~0.2 (2-fold > Ebselen) | [3][4] |

| Derivative EB2-7 | Phenyl ring substitution | 0.07 - 0.38 | [5] |

| Derivative 1k | Phenyl ring substitution | Low nanomolar | [2] |

Table 2: In Vitro Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

| Compound | IC50 (μM) | Reference |

| Ebselen | ~2.26 | [2] |

| Derivative 1d | ~0.12 (3-fold > Ebselen) | [8][9] |

Table 3: Antiviral Activity in Cell-Based Assays

| Compound | Cell Line | EC50 (μM) | Reference |

| Ebselen | Vero Cells | 4.67 | [2] |

| Derivative EB2-7 | HPAepiC Cells | 4.08 | [5] |

Detailed Experimental Protocols

Accurate evaluation of covalent inhibitors requires specific experimental designs. Below are detailed methodologies for key assays.

Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic substrate.

-

Reagents & Materials:

-

Recombinant Mpro enzyme

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

Ebselen derivatives dissolved in DMSO

-

384-well black assay plates

-

-

Protocol:

-

Prepare serial dilutions of the ebselen derivative in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2 µL of the diluted compound solution.

-

Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).

-

Immediately monitor the increase in fluorescence on a plate reader (Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 15-30 minutes.

-

Calculate the initial reaction velocity (v) for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mass Spectrometry to Confirm Covalent Modification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the formation of the covalent adduct.

-

Reagents & Materials:

-

Recombinant Mpro enzyme

-

Ebselen derivative

-

Incubation Buffer: 50 mM Tris-HCl pH 8.0

-

Urea, DTT, Iodoacetamide (for protein denaturation and digestion)

-

Trypsin (for protein digestion)

-

LC-MS/MS system

-

-

Protocol:

-

Incubate Mpro (~5 µM) with a 5-fold molar excess of the ebselen derivative in the incubation buffer at 37°C for 1 hour. A control sample with DMSO is run in parallel.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with DTT and alkylate free cysteines (not bound to the inhibitor) with iodoacetamide.

-

Digest the protein into peptides overnight using trypsin.

-

Analyze the resulting peptide mixture using an LC-MS/MS system.

-

Search the MS/MS data for a peptide fragment corresponding to the active site sequence (containing Cys145) with a mass shift equivalent to the mass of the bound ebselen derivative (or the selenium atom in case of hydrolysis).

-

Experimental and Logical Workflows

The discovery and characterization of novel ebselen derivatives follow a structured workflow, from initial screening to mechanistic validation.

Caption: A typical experimental workflow for identifying and characterizing ebselen derivatives.

Conclusion and Future Directions

Ebselen derivatives represent a highly promising class of covalent inhibitors for cysteine proteases, particularly those essential for viral replication. The ability to tune their reactivity and specificity through chemical modification offers a powerful platform for drug discovery. The data and protocols presented in this guide demonstrate that derivatives with substitutions on the benzisoselenazolone core can lead to significant gains in potency. Future work should focus on optimizing the pharmacokinetic profiles of these compounds, evaluating their selectivity against host cysteine proteases to minimize off-target effects, and exploring their efficacy in in vivo models of viral disease. The detailed mechanistic and structural insights, as provided by X-ray crystallography, will be invaluable in guiding the next generation of inhibitor design.

References

- 1. Ebselen derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physicochemical Properties of Ebselen Derivative 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen, a synthetic organoselenium compound, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Its mechanism of action often involves mimicking the activity of glutathione peroxidase and interacting with cysteine residues in various proteins. Recently, derivatives of Ebselen have been explored to enhance its therapeutic potential. This technical guide focuses on the physicochemical properties, synthesis, and biological activity of a specific Ebselen derivative, herein referred to as "Ebselen Derivative 1." For the purpose of this guide, this compound is defined as 2-(4-nitrophenyl)-1,2-benzisoselenazol-3(2H)-one . This derivative incorporates a nitro group on the N-phenyl ring, a modification that has been reported to increase its inhibitory efficacy against key viral enzymes.

Data Presentation

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are not extensively reported. However, based on the structure of Ebselen and the introduction of a nitro group, some qualitative inferences can be made. The parent compound, Ebselen, is poorly soluble in water. The addition of a polar nitro group may slightly increase its solubility in polar solvents.

Biological Activity

Ebselen and its derivatives are known to be potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The introduction of an electron-withdrawing group like a nitro moiety has been shown to enhance this inhibitory activity.

| Compound | Target | IC50 Value | Antiviral Activity (EC50) | Cell Line |

| Ebselen | SARS-CoV-2 Mpro | 0.67 µM[1] | 4.67 µM[1] | Vero cells[2] |

| This compound (qualitative) | SARS-CoV-2 Mpro | Reported to have 2-fold higher affinity than Ebselen[3][4] | Not explicitly reported | Not explicitly reported |

| EB2-7 (another derivative) | SARS-CoV-2 Mpro | 0.07–0.38 µM | 4.08 µM | HPAepiC cells |

Experimental Protocols

Synthesis of Ebselen Derivatives

The synthesis of Ebselen derivatives generally involves the construction of the benzisoselenazolone scaffold. A general procedure is as follows[3]:

-

Preparation of 2-halo-N-arylbenzamides : The corresponding 2-halobenzoyl chloride is reacted with an appropriately substituted aniline (e.g., 4-nitroaniline for this compound) in the presence of a base.

-

Selenation and Cyclization : The resulting 2-halo-N-arylbenzamide is then subjected to a reaction with a selenium source, such as selenium powder, in the presence of a reducing agent or a catalyst system (e.g., copper iodide and 1,10-phenanthroline in DMF with potassium carbonate) to facilitate the intramolecular C-Se bond formation and cyclization to yield the desired Ebselen derivative[3].

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of Ebselen derivatives against SARS-CoV-2 Mpro is commonly assessed using a FRET-based assay[5].

-

Assay Principle : The assay utilizes a fluorogenic substrate peptide that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Procedure :

-

Recombinant SARS-CoV-2 Mpro is incubated with the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence signal.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

Mechanism of Action: Covalent Inhibition of SARS-CoV-2 Mpro

Ebselen and its derivatives act as covalent inhibitors of the SARS-CoV-2 Mpro. The selenium atom in the benzisoselenazolone ring is electrophilic and is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site. This results in the formation of a selenyl-sulfide covalent bond, leading to the irreversible inactivation of the enzyme. The electron-withdrawing nitro group in this compound is proposed to enhance the electrophilicity of the selenium atom, thereby increasing the rate of this reaction and the overall inhibitory potency[4].

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Workflow: Mpro Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against SARS-CoV-2 Mpro using a FRET-based assay.

Caption: Workflow for FRET-based SARS-CoV-2 Mpro inhibition assay.

References

- 1. echemi.com [echemi.com]

- 2. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-phenyl-1,2-benzisothiazol-3-(2H)-one | C13H9NOS | CID 164981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-benzisothiazol-3(2H)-one - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

Spectroscopic Analysis of Ebselen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebselen, a synthetic organoselenium compound, and its derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] A key area of recent research has been the development of Ebselen derivatives as potent inhibitors of viral and bacterial enzymes, such as the main protease (Mpro) of SARS-CoV-2 and New Delhi metallo-β-lactamase-1 (NDM-1).[3][4] This technical guide provides an in-depth overview of the spectroscopic techniques and methodologies employed in the characterization of these promising therapeutic agents. The focus is on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and fluorescence-based assays, which are crucial for structural elucidation, purity assessment, and mechanistic studies.

Introduction to Ebselen and its Derivatives

Ebselen, chemically known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a molecule that mimics the activity of the antioxidant enzyme glutathione peroxidase (GPx).[1][5][6] Its unique selenium-nitrogen bond is key to its reactivity and biological function.[7] Modifications to the phenyl ring attached to the nitrogen atom or the benzisoxazole core have led to a plethora of derivatives with enhanced potency and selectivity for various biological targets.[3][8] Spectroscopic analysis is indispensable for confirming the chemical identity and purity of these synthesized derivatives and for probing their interactions with biological macromolecules.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Ebselen derivatives. 1H, 13C, and 77Se NMR are commonly employed to provide detailed information about the molecular framework.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the Ebselen derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

13C NMR: Acquire proton-decoupled 13C NMR spectra. Due to the lower natural abundance of 13C, a longer acquisition time is typically required.

-

77Se NMR: This technique is particularly useful for directly observing the selenium atom. Benzisoselenazolones typically exhibit a characteristic chemical shift in the range of 900–960 ppm.[6]

Table 1: Representative NMR Data for an Ebselen Derivative

| Nucleus | Chemical Shift (ppm) Range | Description |

| 1H | 7.0 - 8.5 | Aromatic protons on the benzisoxazole and N-phenyl rings. |

| 13C | 120 - 150 | Aromatic carbons. |

| 13C | ~165 | Carbonyl carbon (C=O). |

| 77Se | 900 - 960 | Selenium atom in the benzisoselenazolone core.[6] |

Note: Specific chemical shifts will vary depending on the substitution pattern of the derivative.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of Ebselen derivatives and confirming their elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method. Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.[4]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the Ebselen derivative in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatography: Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient of acetonitrile and water is typically used for elution.[10]

-

Mass Spectrometry: The eluent from the HPLC is introduced into the ESI source of a mass spectrometer (e.g., a Q-TOF instrument).[10]

-

Data Acquisition: Acquire mass spectra in positive or negative ion mode, depending on the derivative's properties. The accurate mass of the molecular ion ([M+H]+ or [M-H]-) is determined.

Table 2: Mass Spectrometry Data for a Representative Ebselen Derivative

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]+ | Varies | Varies | Molecular ion peak in positive mode. |

| [M-H]- | Varies | Varies | Molecular ion peak in negative mode. |

Note: The specific m/z values are dependent on the molecular formula of the derivative.

Functional and Mechanistic Analysis

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays are widely used to determine the inhibitory activity of Ebselen derivatives against target enzymes, such as the SARS-CoV-2 Mpro.[11] This method relies on the change in fluorescence upon cleavage of a FRET substrate by the enzyme.

Experimental Protocol: FRET-based Enzyme Inhibition Assay

-

Reagents: Prepare a solution of the target enzyme (e.g., Mpro), a FRET substrate, and the Ebselen derivative inhibitor at various concentrations in an appropriate buffer.

-

Incubation: Pre-incubate the enzyme with the inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the enzyme activity against the inhibitor concentration.

Table 3: Inhibitory Activity of Representative Ebselen Derivatives against SARS-CoV-2 Mpro

| Derivative | IC50 (µM) | Reference |

| Ebselen | 0.41 - 0.67 | [3] |

| EB2-7 | 4.08 (in cells) | [3][12] |

| EB2-19 | 0.07 | [3] |

| Ebselen 1i | 0.074 | [11] |

Visualizing Mechanisms and Workflows

Covalent Inhibition of SARS-CoV-2 Mpro by an Ebselen Derivative

The following diagram illustrates the proposed mechanism of covalent inhibition of the SARS-CoV-2 main protease (Mpro) by an Ebselen derivative. This interaction is crucial for its antiviral activity.

General Workflow for Spectroscopic Analysis

This diagram outlines the typical experimental workflow for the synthesis and spectroscopic characterization of an Ebselen derivative.

Conclusion

The spectroscopic analysis of Ebselen derivatives is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR and mass spectrometry are indispensable for structural confirmation and purity assessment, while functional assays like FRET provide crucial insights into their biological activity. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists engaged in the development of novel Ebselen-based therapeutics. As new derivatives are synthesized, these spectroscopic techniques will continue to be paramount in advancing our understanding of their structure-activity relationships and therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antibacterial activity evaluation of ebselen derivatives in NDM-1 producing bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, characterization, and antioxidant activity of some ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ebsulfur and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Ebselen Derivative 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Ebselen Derivative 1 (ED1), a synthetic organoselenium compound. This document details its multifaceted pharmacological effects, including antiviral, anticancer, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of ED1 as a potential therapeutic agent.

Core Biological Activities and Mechanisms of Action

This compound has demonstrated significant biological activity across multiple in vitro models. Its primary mechanisms of action are rooted in its ability to interact with key cellular and viral proteins, often through the covalent modification of cysteine residues, and to modulate cellular redox homeostasis.

Antiviral Activity: ED1 has emerged as a potent inhibitor of viral replication, particularly against SARS-CoV-2. Its antiviral mechanism is multi-targeted, primarily involving the inhibition of crucial viral enzymes:

-

Main Protease (Mpro or 3CLpro): ED1 acts as a covalent inhibitor of Mpro, an enzyme essential for processing viral polyproteins and, consequently, for viral replication.[1][2][3][4] The selenium atom of ED1 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme.[3][5]

-

Papain-Like Protease (PLpro): Similar to its action on Mpro, ED1 also inhibits PLpro, another key enzyme in the viral replication cycle.[1][2]

-

N7-Methyltransferase (nsp14): ED1 has been shown to inhibit the N7-methyltransferase activity of the viral nsp14 protein, which is involved in the modification of viral RNA.[1]

Anticancer Activity: ED1 exhibits significant cytotoxic and cytostatic effects against various cancer cell lines. Its anticancer properties are attributed to several mechanisms:

-

Induction of Apoptosis: ED1 triggers programmed cell death in cancer cells.[6][7]

-

Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cell proliferation.[7]

-

Generation of Reactive Oxygen Species (ROS): ED1 can induce oxidative stress within cancer cells by increasing the levels of ROS, which can lead to cellular damage and death.[7]

-

Inhibition of Thioredoxin Reductase (TrxR): ED1 is a potential inhibitor of TrxR, an enzyme crucial for maintaining the cellular redox balance and often overexpressed in cancer cells.[8]

-

Modulation of Signaling Pathways: The anticancer effects of ED1 are also linked to the inactivation of pro-survival signaling pathways, such as the Akt pathway.[7]

Antioxidant and Anti-inflammatory Properties: Paradoxically, while inducing ROS in cancer cells, Ebselen and its derivatives are also known for their potent antioxidant activities, which underpin their anti-inflammatory effects.

-

Glutathione Peroxidase (GPx) Mimicry: ED1 mimics the activity of the antioxidant enzyme GPx, a key scavenger of ROS.[1][2][5] This allows it to neutralize harmful reactive oxygen species and protect cells from oxidative damage.[1][2][5] This antioxidant function contributes to its observed anti-inflammatory properties.[4][9]

Quantitative Biological Data

The in vitro efficacy of this compound has been quantified through various assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Antiviral Activity of this compound

| Target/Assay | Cell Line | Parameter | Value | Reference |

| SARS-CoV-2 Mpro | - | IC50 | 15.24 nM - 0.67 µM | [1][2] |

| SARS-CoV-2 PLpro | - | IC50 | Nanomolar range | [1] |

| SARS-CoV-2 nsp14 | - | IC50 | 0.35 - 3.83 µM | [1] |

| Viral Replication | Vero E6 | EC50 | 4.67 µM | [2][9] |

| Viral Replication | Calu-3 | EC50 | 2.6 - 5.0 µM | [9] |

| Viral Replication | HPAepiC | IC50 | 4.08 µM | [4] |

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | Parameter | Value | Reference |

| Various | IC50 | < 3 µM | [8] |

| Prostate (DU 145, PC-3) | - | Efficient Inhibition | [7] |

Table 3: Cytotoxicity Data

| Cell Line | Parameter | Value | Reference |

| Human PBMCs | IC50 | 34.84 µM | [9] |

| Calu-3 | CC50 | > 200 µM | [9] |

| HPAepiC | - | No obvious cytotoxicity at 100 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay measures the inhibition of Mpro enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Ac-Abu-Tle-Leu-Gln-ACC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

This compound (ED1) stock solution in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of ED1 in assay buffer.

-

Add 5 µL of the ED1 dilutions to the wells of the 384-well plate.

-

Add 10 µL of Mpro solution (final concentration ~100 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair) every minute for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each ED1 concentration relative to a DMSO control.

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of ED1 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., DU 145) and/or normal cell line (e.g., PNT1A)

-

Complete cell culture medium

-

This compound (ED1) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ED1 (and a DMSO vehicle control) and incubate for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

-

Determine the IC50 or CC50 value from the dose-response curve.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells upon treatment with ED1.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (ED1) stock solution in DMSO

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere.

-

Treat the cells with ED1 at the desired concentration for a specified time. Include a positive control (e.g., H2O2) and a vehicle control.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) using a fluorescence microscope or plate reader.

-

Quantify the fluorescence to determine the relative increase in ROS levels.

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

References

- 1. Ebselen derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ebselen and Diphenyl Diselenide Inhibit SARS-CoV-2 Replication at Non-Toxic Concentrations to Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Anti-inflammatory Effects of Ebselen and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Ebselen derivative 1" is not a standard nomenclature found in peer-reviewed scientific literature. This technical guide therefore provides a comprehensive overview of the anti-inflammatory effects of the parent compound, Ebselen, and various reported derivatives, synthesizing data from multiple studies to serve as a representative guide.

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with potent antioxidant and anti-inflammatory properties.[1][2] Its mechanism of action is multifaceted, largely attributed to its ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), which is crucial for reducing hydroperoxides and protecting cells from oxidative damage.[1][2][3] Ebselen's ability to react with thiols, hydroperoxides, and peroxynitrite makes it a powerful scavenger of reactive oxygen species (ROS).[4]

The anti-inflammatory potential of Ebselen extends beyond its antioxidant capacity, as it inhibits several enzymes involved in the inflammatory cascade, including lipoxygenases, nitric oxide (NO) synthases, and protein kinase C.[1] Due to some cellular toxicity observed in clinical trials, research has focused on developing Ebselen derivatives with improved therapeutic windows and enhanced efficacy.[2][5] These derivatives are being explored for a range of conditions, including neurodegenerative diseases, stroke, and inflammatory disorders.[5][6] This document summarizes the quantitative anti-inflammatory data, key mechanisms of action, and detailed experimental protocols associated with Ebselen and its analogs.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory and neuroprotective effects of Ebselen and its derivatives have been quantified in various in vitro models. Key metrics include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia, as well as the inhibition of enzymes central to the inflammatory process.

| Compound/Derivative | Assay System | Target/Endpoint | Concentration | Result | Reference |

| Ebselen | Human Granulocytes (PMA-stimulated) | Oxidative Burst | - | IC50: 25 µM | [7] |

| Ebselen | Partially Purified NADPH Oxidase | Superoxide Generation | - | IC50: 0.5-1.0 µM | [7] |

| Ebselen | Partially Purified Protein Kinase C | Enzyme Activity | - | IC50: ~0.5 µM | [7] |

| Ebselen | PC12 Cells (H₂O₂-induced) | JNK Activation | - | IC50: ~10 µM | [8] |

| Derivative 9 | HMC3 Microglial Cells (LPS-induced) | NO Release Inhibition | 10 µM | Significant Inhibition | [5] |

| Derivative 9 | HMC3 Microglial Cells (LPS-induced) | TNF-α Release Inhibition | 10 µM | Significant Inhibition | [5] |

| Derivative 27 | HMC3 Microglial Cells (LPS-induced) | NO Release Inhibition | 10 µM | Significant Inhibition | [5] |

| Derivative 27 | HMC3 Microglial Cells (LPS-induced) | TNF-α Release Inhibition | 10 µM | Significant Inhibition | [5] |

| Derivatives 5, 23 | HMC3 Microglial Cells (LPS-induced) | NO & TNF-α Release | 10 µM | Significant Inhibition | [5] |

Mechanisms of Action & Signaling Pathways

Ebselen and its derivatives exert their anti-inflammatory effects by modulating several critical signaling pathways. The primary mechanisms involve the suppression of pro-inflammatory transcription factors and the inhibition of kinase cascades that lead to the production of inflammatory mediators.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] Ebselen has been shown to inhibit the activation of the NF-κB pathway.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Ebselen can suppress the phosphorylation of IκB, thereby preventing NF-κB activation.[12]

Modulation of MAPK Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are central to cellular responses to external stresses, including inflammation. Three major MAPK subfamilies are c-Jun N-terminal kinase (JNK), p38, and extracellular-signal regulated kinase (ERK).[8] Ebselen has been shown to selectively inhibit the activation of JNK and p38 MAPK pathways induced by stressors like H₂O₂ and TNF-α, without affecting the ERK pathway.[8][13] The inhibition of the JNK pathway prevents the activation of the downstream transcription factor AP-1, which also regulates the expression of inflammatory genes.[8][11] The mechanism involves preventing the formation of upstream signaling complexes, such as the TRAF2-ASK1 complex that leads to JNK activation.[11]

Experimental Protocols

The following protocols are standard methodologies for evaluating the in vitro anti-inflammatory activity of compounds like Ebselen and its derivatives.

LPS-Induced Inflammation in Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds by measuring their ability to inhibit the production of key inflammatory mediators in response to bacterial lipopolysaccharide (LPS).[9]

-

Principle: Macrophages (e.g., RAW 264.7 or primary cells) are stimulated with LPS, which mimics a bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The inhibitory effect of the test compound on these mediators is then quantified.[9]

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM culture medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (Ebselen derivatives) dissolved in DMSO

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1-20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to stimulate inflammation and incubate for 24 hours.[5] Include an unstimulated control group.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

-

Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

-

Measure absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the concentration of TNF-α and/or IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Models

To validate in vitro findings, in vivo models are essential. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.[14]

-

Principle: A phlogistic agent, carrageenan, is injected into the paw of a rodent, inducing a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins and cytokines.[14] Anti-inflammatory drugs are administered prior to carrageenan injection to assess their ability to reduce the swelling.

-

Procedure (General Outline):

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions.

-

Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin), and test groups receiving different doses of the Ebselen derivative.

-

Drug Administration: Administer the test compound or control drug, typically via oral gavage or intraperitoneal injection, 1 hour before the inflammatory insult.

-

Induction of Edema: Inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (time 0) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

-

Conclusion

Ebselen and its newly synthesized derivatives represent a promising class of multi-target anti-inflammatory agents. Their ability to scavenge reactive oxygen species and concurrently inhibit key pro-inflammatory signaling pathways, particularly NF-κB and JNK MAPK, provides a robust mechanism for controlling inflammation. Quantitative in vitro data demonstrate significant inhibition of inflammatory mediators like NO and TNF-α. The standardized protocols outlined herein provide a clear framework for the continued evaluation and development of these compounds for therapeutic use in a variety of inflammatory and neurodegenerative diseases. Further research, especially in well-defined in vivo models, is necessary to establish the clinical potential of novel Ebselen analogs.

References

- 1. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanisms of ebselen as a therapeutic and its pharmacology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Anti-neuroinflammatory Properties of Ebselen Derivatives and Their Potential to Inhibit Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the anti-inflammatory activity of ebselen. Ebselen interferes with granulocyte oxidative burst by dual inhibition of NADPH oxidase and protein kinase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ebselen abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ebselen inhibits tumor necrosis factor-alpha-induced c-Jun N-terminal kinase activation and adhesion molecule expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ebselen Is a Potential Anti-Osteoporosis Agent by Suppressing Receptor Activator of Nuclear Factor Kappa-B Ligand-Induced Osteoclast Differentiation In vitro and Lipopolysaccharide-Induced Inflammatory Bone Destruction In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Ebselen Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the methodologies and data related to the target identification of Ebselen derivatives. As "Ebselen derivative 1" is not a uniquely identified compound in the scientific literature, this document will focus on a representative derivative, designated Eb-02 , which has been characterized as an inhibitor of the SARS-CoV-2 main protease (Mpro). The principles and techniques described herein are broadly applicable to the target deconvolution of other Ebselen analogs.

Ebselen and its derivatives are synthetic organoselenium compounds known for their pleiotropic biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[1][2][3] Their mechanism of action often involves the covalent modification of cysteine residues in target proteins, leading to the modulation of various signaling pathways.[4][5]

Quantitative Data Summary

The inhibitory activities of Ebselen and its derivatives against various targets have been quantified in numerous studies. The following tables summarize key quantitative data for representative compounds.

Table 1: Inhibitory Activity of Ebselen and Derivative Eb-02 against SARS-CoV-2 Main Protease (Mpro)

| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Reference |

| Ebselen | SARS-CoV-2 Mpro | FRET-based | 339 | 3.78 | [6] |

| Eb-02 (NO2-substituted) | SARS-CoV-2 Mpro | FRET-based | 233 - 550 | 8.01 | [6][7] |

Table 2: Antifungal and Other Enzyme Inhibitory Activities of Ebselen

| Compound | Target/Organism | Assay Type | IC50 / MIC | Reference |

| Ebselen | Candida albicans | Growth Inhibition | 0.5 - 2 µg/mL (MIC) | [1] |

| Ebselen | Plasma Membrane H+-ATPase (Pma1p) | Enzymatic Assay | 4 µM (IC50) | [1][8] |

| Ebselen | 6-Phosphogluconate Dehydrogenase (6PGD) | Enzymatic Assay | < 150 nM (IC50) | [1][9] |

Experimental Protocols

The identification and validation of protein targets for Ebselen derivatives involve a combination of affinity-based and biophysical methods.

Affinity-Based Chemical Proteomics

This method utilizes a modified Ebselen derivative, typically containing a biotin tag, to capture interacting proteins from cell lysates.

Protocol: Biotinylated Ebselen Pulldown Assay

-

Probe Synthesis: Synthesize a biotinylated Ebselen derivative (biotin-ebselen).[10]

-

Cell Lysis: Harvest cells (e.g., HeLa cells) and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Probe Incubation: Incubate the cell lysate with the biotin-ebselen probe for a specified time (e.g., 1-2 hours) at 4°C to allow for target binding.

-

Affinity Capture: Add streptavidin-coated beads to the lysate and incubate for an additional hour to capture the biotin-ebselen-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, followed by in-gel digestion and identification using mass spectrometry (LC-MS/MS).[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[11][12]

Protocol: Isothermal Dose-Response (ITDR) CETSA

-

Cell Treatment: Treat intact cells with increasing concentrations of the Ebselen derivative or a vehicle control (e.g., DMSO) for a defined period.

-

Heating Step: Heat the cell suspensions to a specific temperature (predetermined from a melt curve experiment) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.[13]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based methods.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting or AlphaLISA.[13]

-

Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Enzymatic Inhibition Assays

These assays directly measure the effect of the Ebselen derivative on the catalytic activity of a purified enzyme.

Protocol: FRET-based Protease Inhibition Assay for SARS-CoV-2 Mpro

-

Reagents: Prepare a reaction buffer, the purified Mpro enzyme, and a fluorogenic substrate (e.g., a peptide with a Förster resonance energy transfer pair).

-

Compound Incubation: Pre-incubate the Mpro enzyme with various concentrations of the Ebselen derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[6]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the target identification of Ebselen derivatives.

Caption: General workflow for the identification and validation of protein targets for an Ebselen derivative.

Caption: Ebselen's inhibitory effect on the MAPK and NF-κB inflammatory signaling pathways.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. Ebselen - Wikipedia [en.wikipedia.org]

- 3. What is Ebselen used for? [synapse.patsnap.com]

- 4. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of Ebselen derivatives as novel SARS-CoV-2 main protease inhibitors: Design, synthesis, biological evaluation, and structure-activity relationships exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Ebselen as an Inhibitor of 6PGD for Suppressing Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. pure.eur.nl [pure.eur.nl]

- 14. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

Navigating the Metabolic Journey of Ebselen Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The organoselenium compound Ebselen and its derivatives have garnered significant interest for their diverse therapeutic potential, including anti-inflammatory, anti-tumor, and antiviral properties.[1] Understanding the pharmacokinetic profile and metabolic fate of these compounds is paramount for their successful development into safe and effective drugs. This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics and metabolism of Ebselen derivatives, using a representative compound, herein referred to as "Ebselen Derivative 1," as a case study. Due to the limited publicly available data on a specific "this compound," this guide synthesizes general knowledge from studies on Ebselen and its analogues to present a framework for investigation.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and toxicity. For Ebselen derivatives, a key characteristic is their reactivity with thiol-containing molecules, such as plasma proteins (e.g., albumin) and glutathione (GSH).[2][3] This interaction can lead to the formation of a selenosulfide complex, making the unchanged parent compound difficult to detect in plasma.[2]

Quantitative Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic parameters for "this compound" following oral administration in a preclinical animal model. These values are for illustrative purposes and would need to be determined experimentally for any specific derivative.

| Parameter | Unit | Value (Mean ± SD) | Description |